molecular formula C15H18N4O2+2 B12487585 1,1'-Propane-1,3-diylbis(3-carbamoylpyridinium)

1,1'-Propane-1,3-diylbis(3-carbamoylpyridinium)

Cat. No.: B12487585
M. Wt: 286.33 g/mol
InChI Key: SELAYBBGWDVGIP-UHFFFAOYSA-P
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Description

3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyridinium rings connected by a propyl chain, each bearing a carbamoyl group. The compound’s molecular formula is C15H18Br2N4O2, and it has a molecular weight of 446.137 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl groups and the propyl linker. One common method involves the reaction of 3-carbamoylpyridine with 1,3-dibromopropane under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted pyridinium salts .

Scientific Research Applications

3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CARBAMOYL-1-[3-(3-CARBAMOYLPYRIDIN-1-IUM-1-YL)PROPYL]PYRIDIN-1-IUM is unique due to its dual pyridinium structure connected by a propyl chain, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H18N4O2+2

Molecular Weight

286.33 g/mol

IUPAC Name

1-[3-(3-carbamoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C15H16N4O2/c16-14(20)12-4-1-6-18(10-12)8-3-9-19-7-2-5-13(11-19)15(17)21/h1-2,4-7,10-11H,3,8-9H2,(H2-2,16,17,20,21)/p+2

InChI Key

SELAYBBGWDVGIP-UHFFFAOYSA-P

Canonical SMILES

C1=CC(=C[N+](=C1)CCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N

Origin of Product

United States

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